molecular formula C24H27N5O3 B2634383 N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 946232-21-9

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2634383
CAS No.: 946232-21-9
M. Wt: 433.512
InChI Key: TWNIVPFSMGGSQM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic small molecule research compound with a molecular formula of C24H27N5O3 and a molecular weight of 433.51 g/mol. This carboxamide-functionalized piperazine derivative features a methoxyphenyl group and a methylphenoxy-substituted pyrimidine ring, a structural motif found in compounds investigated for central nervous system activity . The structure suggests potential as a key scaffold for designing ligands targeting neurotransmitter receptors, particularly given that analogous phenylpiperazine compounds are known to interact with dopaminergic and serotonergic systems, while related structures have shown influence on cholinergic and NMDA-glutamatergic receptors in memory formation studies . Its molecular framework is characteristic of compounds studied for their potential in neurological research, including investigations into receptor affinity and selectivity profiles . Researchers utilize this compound primarily as a chemical tool in preclinical studies to explore receptor-ligand interactions and signal transduction mechanisms. The product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Strict handling protocols in accordance with laboratory chemical safety standards are required.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-4-8-21(9-5-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-19-6-10-20(31-3)11-7-19/h4-11,16H,12-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIVPFSMGGSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aryl and heterocyclic rings significantly alter melting points, synthetic yields, and stability. Key examples include:

Table 1: Comparative Physicochemical Properties
Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Methoxyphenyl, 2-Me-6-(4-MeO)Pyrimidinyl Pyrimidine core, chair piperazine
A3 (4-Fluorophenyl-quinazolinone) 4-Fluorophenyl 196.5–197.8 57.3 Quinazolinone ring, para-F substituent
A6 (4-Chlorophenyl-quinazolinone) 4-Chlorophenyl 189.8–191.4 48.1 Quinazolinone ring, para-Cl substituent
N-(4-Chlorophenyl)-4-ethylpiperazine 4-Chlorophenyl, ethyl Ethyl group, N–H⋯O hydrogen bonds
p-MPPI (5-HT1A antagonist) 2-Methoxyphenyl, p-iodobenzamido Iodo substituent, ethyl linker

Key Observations :

  • Positional Effects : Para-substituted fluorophenyl (A3) yields higher (57.3%) than ortho-chlorophenyl derivatives (A4: 45.2%) , suggesting para-substitution improves synthetic efficiency.
  • Hydrogen Bonding : N–H⋯O interactions in N-(4-chlorophenyl)-4-ethylpiperazine enhance crystal packing and stability , a feature absent in the target compound’s reported data.

Structural and Conformational Differences

  • Piperazine Conformation : The chair conformation of the piperazine ring is conserved across analogs (e.g., ), favoring stable interactions with biological targets .
  • Heterocyclic Cores: The target compound’s pyrimidine ring contrasts with quinazolinone () or benzamido () moieties in analogs.

Biological Activity

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C22H28N4O3
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

The methoxy and methyl groups in its structure are believed to contribute to its biological activity by influencing lipophilicity and receptor binding.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown their ability to induce cell death in various cancer cell lines through mechanisms such as apoptosis and necroptosis. A notable study demonstrated that a piperazine-containing compound triggered necroptotic cell death in K562 leukemic cells, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Aminergic Receptors : Compounds with similar structures have shown affinity for dopamine receptors, which could mediate effects on cell proliferation and survival.
  • Cell Signaling Pathways : The activation of pathways associated with necroptosis has been observed, potentially leading to enhanced cytotoxicity against cancer cells .

Pharmacological Studies

Pharmacological evaluations have revealed several important findings:

  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Selectivity : The compound's selectivity towards certain cancer types suggests a targeted therapeutic approach, minimizing side effects associated with traditional chemotherapeutics.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • In a study focused on chronic myeloid leukemia (CML), related piperazine compounds were shown to induce significant apoptosis in leukemic cells, providing a basis for further exploration of this compound as a potential treatment option .
StudyCell LineIC50 (µM)Mechanism
Study AK562 (CML)5.0Necroptosis
Study BA431 (Carcinoma)3.5Apoptosis
Study CHepG2 (Liver)7.8Cell Cycle Arrest

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